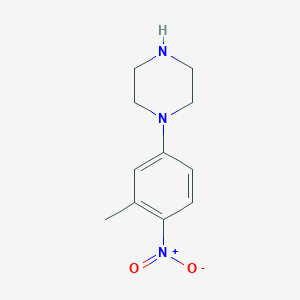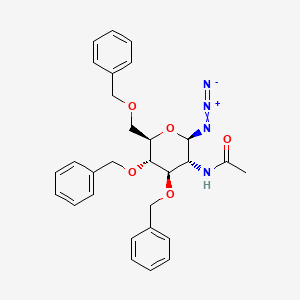
3,5-diethyl-1H-1,2,4-triazole
Overview
Description
3,5-diethyl-1H-1,2,4-triazole is a nitrogenous heterocyclic compound . It has a molecular weight of 125.17 and a melting point of 61-62°C . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of triazole derivatives has been reported in various studies . A novel C–N-linked triheterocyclic compound, 3,5-ditetrazolyl-1,2,4-triazole (DTT), was synthesized via a facile strategy from 3,5-diamino-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of 3,5-diethyl-1H-1,2,4-triazole is represented by the InChI code: 1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3, (H,7,8,9) .
Chemical Reactions Analysis
Triazoles are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Physical And Chemical Properties Analysis
3,5-diethyl-1H-1,2,4-triazole is a powder at room temperature with a melting point of 61-62°C . It has a molecular weight of 125.17 .
Scientific Research Applications
Medicinal and Pharmaceutical Chemistry
Triazole compounds, including 3,5-diethyl-1H-1,2,4-triazole, are significant heterocycles that exhibit broad biological activities . They have been used in various drugs due to their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Agrochemistry
Triazole compounds have important application value in agrochemistry . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Material Chemistry
In the field of material chemistry, triazole compounds are also widely used . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Anticancer Applications
Triazole compounds have shown potential in anticancer applications . For example, Letrozole, anastrozole, and vorozole, which contain triazole moieties, are very effective anticancer drugs .
Antituberculosis Applications
Triazole compounds have also shown potential in antituberculosis applications . Their ability to form non-covalent bonds with enzymes and receptors makes them effective in this field .
Antibacterial Applications
Triazole compounds, including 3,5-diethyl-1H-1,2,4-triazole, have shown antibacterial properties . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Anti-HIV Applications
Triazole compounds have shown potential in anti-HIV applications . Their unique structure and ability to form non-covalent bonds with enzymes and receptors make them effective in this field .
Energetic Material Applications
3,5-Dinitro-1,2,4-triazolates, a derivative of triazole, have potential for energetic material applications . They exhibit high thermal stability and very low shock and friction sensitivities .
Mechanism of Action
Target of Action
Triazole derivatives have been reported to exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole derivatives may interact with a variety of biological targets.
Mode of Action
It is known that the 1,2,3-triazole ring can produce anti-che activity by inhibiting both ache and buche activities . This suggests that 3,5-diethyl-1H-1,2,4-triazole may interact with its targets in a similar manner, leading to changes in cellular processes.
Safety and Hazards
properties
IUPAC Name |
3,5-diethyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGERGYDWQOPISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573585 | |
| Record name | 3,5-Diethyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7343-35-3 | |
| Record name | 3,5-Diethyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of 3,5-diethyl-1H-1,2,4-triazole, compared to other triazoles, affect the structure and luminescent properties of the resulting silver(I) coordination polymers?
A1: The research by [] demonstrates that incorporating 3,5-diethyl-1H-1,2,4-triazole (Hdetrz) significantly influences both the structural assembly and the phosphorescent behavior of the resulting coordination polymers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)


![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)